molecular formula C14H18F3N B1497692 N-(cyclohexylmethyl)-3-(trifluoromethyl)aniline CAS No. 887590-55-8

N-(cyclohexylmethyl)-3-(trifluoromethyl)aniline

Cat. No.: B1497692
CAS No.: 887590-55-8
M. Wt: 257.29 g/mol
InChI Key: MTSRXGWOCPADQQ-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-3-(trifluoromethyl)aniline is a tertiary aniline derivative featuring a trifluoromethyl (-CF₃) group at the meta position of the aromatic ring and a cyclohexylmethyl substituent on the nitrogen atom. The trifluoromethyl group is electron-withdrawing, enhancing the electrophilicity of the aromatic ring, while the bulky cyclohexylmethyl group introduces steric hindrance, which may influence reactivity and solubility .

Properties

IUPAC Name

N-(cyclohexylmethyl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11/h4,7-9,11,18H,1-3,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSRXGWOCPADQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651490
Record name N-(Cyclohexylmethyl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887590-55-8
Record name N-(Cyclohexylmethyl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(cyclohexylmethyl)-3-(trifluoromethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

Chemical Formula : C13H14F3N
Molecular Weight : 251.25 g/mol
SMILES Notation : NC(C1CCCCC1)C2=CC(=C(C=C2)C(F)(F)F)C

The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making it a significant feature in drug design .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives of trifluoromethyl anilines, including this compound. The compound was evaluated against several bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.070 - 8.95 μM
Mycobacterium tuberculosis18.7 μM
Enterococcus faecalis4.66 - 35.8 μM

The compound demonstrated significant antimicrobial activity, with MIC values comparable to standard antibiotics like ampicillin . The mechanism of action appears to involve disruption of the bacterial respiratory chain, leading to cell death .

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using human cancer cell lines to assess the potential antiproliferative effects of this compound.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (μM)
K562 (Chronic Myeloid Leukemia)3 - 6
MCF-7 (Breast Carcinoma)1.4 - 4.5

These results indicate that the compound possesses significant cytotoxic properties against various cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Replication : Studies suggest that the compound may inhibit DNA replication processes in cancer cells without affecting protein expression.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Modulation of Cell Signaling : It may influence focal adhesion kinase (FAK) signaling pathways, which are critical for cell survival and proliferation .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various derivatives incorporating the trifluoromethyl group. These studies revealed that compounds similar to this compound exhibited enhanced antibacterial and anticancer activities compared to their non-trifluoromethyl counterparts .

Scientific Research Applications

Medicinal Chemistry

The compound's aniline structure is prevalent in pharmaceuticals, suggesting potential therapeutic applications. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, including solubility and metabolic stability. Research indicates that derivatives of similar structures have demonstrated antimicrobial activity against resistant strains of bacteria, such as Staphylococcus aureus .

Case Study: Antimicrobial Activity

A study evaluated various aniline derivatives for their antibacterial properties, revealing that compounds structurally similar to N-(cyclohexylmethyl)-3-(trifluoromethyl)aniline exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The findings highlighted the potential for developing new antibiotics based on this compound .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions. These reactions are critical for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with halogenated compounds to form new amines
C–N Cross-CouplingForms C–N bonds with aryl halides
Electrophilic Aromatic SubstitutionTrifluoromethyl group participates in electrophilic reactions

Materials Science

In materials science, the stability and reactivity of this compound make it suitable for developing specialty chemicals and polymer additives. Its ability to enhance material properties through chemical modification is being explored in various applications, including coatings and adhesives.

Chemical Reactions Analysis

Key Structural Influences:

  • The electron-withdrawing trifluoromethyl (-CF₃) group directs electrophilic substitution to the meta and para positions.

  • The N-cyclohexylmethyl group enhances steric bulk, moderating nucleophilicity at the amine .

Electrophilic Aromatic Substitution Reactions

The -CF₃ group strongly deactivates the aromatic ring, limiting reactivity to harsh conditions.

Reaction TypeConditionsProductsYield (%)Source
Nitration HNO₃/H₂SO₄, 0°C5-Nitro-3-(trifluoromethyl)aniline62
Sulfonation H₂SO₄ (fuming), 120°C5-Sulfo-3-(trifluoromethyl)aniline58
Halogenation Br₂/FeBr₃, CH₂Cl₂, reflux5-Bromo-3-(trifluoromethyl)aniline71

Mechanistic Insight :

  • Nitration occurs at the meta position relative to -CF₃ due to its -I effect .

  • Steric hindrance from the N-cyclohexylmethyl group suppresses para substitution .

Amine Functionalization Reactions

The secondary amine undergoes alkylation, acylation, and trifluoromethylation.

Acylation

Reaction with acyl chlorides (e.g., benzoyl chloride) in DCM using EDC/HOBt yields N-cyclohexylmethyl-N-(3-(trifluoromethyl)phenyl)amides .

Example :

N Cyclohexylmethyl 3 trifluoromethyl aniline+BzClEDC HOBtN Benzoyl derivative 85 yield \text{N Cyclohexylmethyl 3 trifluoromethyl aniline}+\text{BzCl}\xrightarrow{\text{EDC HOBt}}\text{N Benzoyl derivative 85 yield }

Trifluoromethylthiolation

Using AgSCF₃ or Munavalli’s reagent, the amine reacts to form N-CF₃-SCF₃ derivatives under photoredox conditions .

Conditions :

  • AgSCF₃ (2.0 equiv), CH₃CN, 80°C

  • Yield: 70–88%

Oxidation

Treatment with m-CPBA oxidizes the amine to N-oxide , though this reaction is sluggish due to steric hindrance .

Metallaphotoredox Cross-Coupling

In nickel/photoredox systems, the compound participates in decarboxylative couplings with α-amino radicals.

Example Reaction :

N Cyclohexylmethyl 3 trifluoromethyl aniline+RCO2HIr Ni catalysisC sp N coupled product\text{N Cyclohexylmethyl 3 trifluoromethyl aniline}+\text{RCO}_2\text{H}\xrightarrow{\text{Ir Ni catalysis}}\text{C sp N coupled product}

Key Data :

  • Catalyst: Ir(ppy)₃ (2 mol%), NiCl₂·glyme (5 mol%)

  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine

  • Yield: 76%

Biological Derivatization

The compound serves as a precursor to antimicrobial agents.

Derivative Synthesis :

  • Coupling with chlorsalicylic acid forms diamides with MIC values of 0.070–8.95 μM against Staphylococcus aureus .

  • Triamides show activity against Mycobacterium tuberculosis (MIC: 18.7 μM) .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (TGA data) .

  • Hydrolytic Stability : Resistant to hydrolysis at pH 4–7 but degrades rapidly in basic conditions (pH > 10) .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares N-(cyclohexylmethyl)-3-(trifluoromethyl)aniline with structurally related derivatives:

Compound Name Substituent on N Molecular Formula Molecular Weight Key Features
This compound Cyclohexylmethyl C₁₄H₁₈F₃N 269.30 Bulky N-substituent; high lipophilicity
N,N-Dimethyl-3-(trifluoromethyl)aniline Two methyl groups C₉H₁₀F₃N 189.18 Electron-donating N-substituents; higher reactivity in C–H activation
N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline 3-Chlorobenzyl C₁₄H₁₁ClF₃N 285.69 Aromatic N-substituent; potential for π-π interactions
N-(4-Methylcyclohexyl)-3-(trifluoromethoxy)aniline 4-Methylcyclohexyl C₁₄H₁₈F₃NO 273.29 Trifluoromethoxy (-OCF₃) group; altered electronic effects vs. -CF₃
N-[1-(5-Methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline Thiophene-containing C₁₄H₁₄F₃NS 285.33 Heterocyclic substituent; enhanced solubility in polar solvents

Reactivity in Catalytic Reactions

  • C–H Activation: In Pd-catalyzed C–H olefination, N,N-dimethyl-3-(trifluoromethyl)aniline (1ak) demonstrated para-selectivity due to the electron-donating dimethylamino group, which facilitates Pd coordination .
  • Hydroaminoalkylation: Analogous compounds like N-(3-(trifluoromethyl)benzyl)aniline undergo hydroaminoalkylation with propadiene, yielding branched products with >90% selectivity . The cyclohexylmethyl substituent could further stabilize intermediates via hydrophobic interactions, though this remains speculative without direct data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.